molecular formula C18H24N2O4S B13827019 Bis-(2-phenylcyclopropylammonium)sulfate

Bis-(2-phenylcyclopropylammonium)sulfate

Cat. No.: B13827019
M. Wt: 364.5 g/mol
InChI Key: BKPRVQDIOGQWTG-UHFFFAOYSA-N
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Description

Bis-(2-phenylcyclopropylammonium)sulfate is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.5 g/mol. It is known for its unique structure, which includes two phenylcyclopropylammonium groups linked by a sulfate ion. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(2-phenylcyclopropylammonium)sulfate typically involves the reaction of 2-phenylcyclopropan-1-amine with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

  • Dissolve 2-phenylcyclopropan-1-amine in an appropriate solvent.
  • Slowly add sulfuric acid to the solution while stirring.
  • Maintain the reaction mixture at a specific temperature and pH.
  • Isolate the product by filtration and purification techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves using industrial-grade equipment to control reaction conditions and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-phenylcyclopropylammonium)sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bis-(2-phenylcyclopropylammonium)sulfate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of bis-(2-phenylcyclopropylammonium)sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropan-1-amine: A precursor in the synthesis of bis-(2-phenylcyclopropylammonium)sulfate.

    Cyclopropylamine: A structurally similar compound with different chemical properties.

    Phenylcyclopropylamine: Another related compound with distinct applications

Uniqueness

This compound is unique due to its dual phenylcyclopropylammonium groups linked by a sulfate ion, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(2-phenylcyclopropyl)azanium;sulfate

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)

InChI Key

BKPRVQDIOGQWTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1[NH3+])C2=CC=CC=C2.C1C(C1[NH3+])C2=CC=CC=C2.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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